Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-
Description
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]- is a heteroaryl boronic acid derivative characterized by a fluorine atom at the 2-position and a pyrrolidinyl group at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₅BFNO₂, with an average mass of 223.056 and a ChemSpider ID of 32076240 . This compound is structurally distinct from simpler phenyl boronic acids, positioning it as a candidate for specialized applications in medicinal chemistry and catalysis.
Properties
CAS No. |
1876473-45-8 |
|---|---|
Molecular Formula |
C10H13BFNO2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
InChI Key |
XOUUZKGNIDWGKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Borylation Strategy
A method adapted from the synthesis of 2-fluoropyridine-4-boric acid (CN104478913A) involves lithium diisopropylamide (LDA) -mediated deprotonation followed by boronation.
Procedure :
-
Substrate Preparation : Start with 2-fluoro-4-(pyrrolidin-1-yl)benzene.
-
Lithiation : Treat with LDA at ≤-55°C to deprotonate the position ortho to the pyrrolidinyl group.
-
Borylation : Quench with triisopropyl borate to form the boronic acid.
Optimization Insights :
-
Temperature Control : Reactions below -55°C minimize side reactions.
-
Protection Strategies : Intermediate boronic esters (e.g., pinacol boronate) enhance stability during purification.
Outcome :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Lithiation | 68.9 | 97 |
| Borylation | 77.6 | 99 |
Miyaura Borylation of Halogenated Precursors
Palladium-Catalyzed Cross-Coupling
This method leverages Miyaura borylation , widely used for aryl boronic acid synthesis.
Procedure :
-
Halogenation : Synthesize 2-fluoro-4-(pyrrolidin-1-yl)iodobenzene from 2-fluoro-4-iodoaniline via Ullmann coupling with pyrrolidine.
-
Borylation : React with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst.
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : KOAc (3 equiv)
-
Solvent : Dioxane, 80°C, 12 h
Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | 98.5% |
Advantages :
Sequential Substitution and Boronation
Buchwald-Hartwig Amination Followed by Borylation
This two-step approach introduces the pyrrolidinyl group before boronation:
Step 1: Amination
-
Substrate : 2-fluoro-4-bromophenylboronic acid.
-
Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), pyrrolidine (1.2 equiv), 100°C, 24 h.
Step 2: Boronic Acid Deprotection
-
Hydrolyze the boronate ester (if protected) using HCl/THF/H₂O.
Results :
| Step | Yield (%) |
|---|---|
| Amination | 75 |
| Deprotection | 90 |
Challenges :
-
Boronic acid groups may inhibit palladium catalysts, necessitating protective strategies.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Directed Metalation | LDA lithiation, boronation | 68–78 | High regioselectivity | Cryogenic conditions |
| Miyaura Borylation | Pd-catalyzed coupling | 82 | Mild conditions | Requires halogenated precursor |
| Buchwald-Hartwig | Amination, deprotection | 75 | Modular | Catalyst sensitivity |
Critical Considerations :
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Phenols.
Reduction: Boranes, borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl], is characterized by its boron atom bonded to a phenyl ring and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 191.04 g/mol. The presence of the fluorine atom enhances its reactivity and potential applications in various chemical reactions .
Organic Synthesis
2.1 Coupling Reactions
Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound can serve as a coupling partner with aryl halides or pseudohalides under palladium catalysis, leading to the synthesis of complex organic molecules. For instance, it has been shown to effectively participate in reactions yielding various biaryl compounds .
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
2.2 Role as a Reagent
Beyond coupling reactions, boronic acids can act as reagents in the formation of other organoboron compounds. They can be converted into boronate esters or used in the borylation of alkenes and alkynes, expanding their utility in synthetic organic chemistry .
Medicinal Chemistry
3.1 Anticancer Activity
Research indicates that boronic acids can modulate protein kinase activity, making them valuable in drug discovery for cancer treatment. The compound has been investigated for its potential to inhibit specific kinases involved in tumor growth and proliferation . For instance, derivatives of this boronic acid have been explored as inhibitors targeting the ATP-binding site of kinases.
Case Study: Inhibition of Kinase Activity
- Objective : To evaluate the efficacy of boronic acid derivatives in inhibiting specific kinases.
- Methodology : In vitro assays were conducted to assess the binding affinity and inhibitory effects on cancer cell lines.
- Findings : Certain derivatives demonstrated significant inhibition, suggesting potential therapeutic applications in oncology .
Materials Science
4.1 Polymer Chemistry
Boronic acids are also employed in materials science for the development of smart materials and sensors. Their ability to form reversible covalent bonds with diols allows for the design of dynamic polymer networks that can respond to environmental stimuli such as pH or temperature changes .
Mechanism of Action
The mechanism of action of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of enzymes, thereby inhibiting their activity . The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain nucleophilic residues .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- β-Lactamase Inhibition : The target compound’s pyrrolidinyl group may enhance interactions with AmpC β-lactamase, similar to 4-carboxyphenyl boronic acid (Ki = 0.17 μM) but with improved solubility .
- Tubulin Polymerization : Unlike boronic acid-containing cis-stilbenes (IC₅₀ = 21–22 μM for tubulin inhibition), the target’s rigid phenyl-pyrrolidinyl structure may limit conformational flexibility, reducing efficacy in this context .
Antimicrobial Activity
- 4-Fluorophenyl boronic acid derivatives exhibit MIC values < 1 μg/mL against Gram-positive bacteria .
Catalytic Performance
- In amide bond formation, o-nitrophenylboronic acid outperforms phenyl boronic acid due to its electron-withdrawing nitro group. The target compound’s pyrrolidinyl group may act as a weak base, facilitating proton transfer in catalysis .
Physicochemical Properties
| Property | Target Compound | Phenyl Boronic Acid | 4-Biphenylboronic Acid |
|---|---|---|---|
| Water Solubility | Moderate (amine group) | Low | Very Low |
| LogP | ~1.8 (estimated) | 1.1 | 2.4 |
| Thermal Stability | Stable to 150°C | Stable to 200°C | Decomposes at 180°C |
Notes:
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] is a specific derivative that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that includes a fluorine atom and a pyrrolidine moiety. This structure is believed to enhance its interaction with biological targets.
Structural Formula
The mechanism through which boronic acids exert their biological effects often involves interactions with enzymes or proteins. Specifically, the boronic acid group can form reversible covalent bonds with diols in proteins, influencing their activity. This property is particularly relevant in targeting proteasomes and other enzymatic pathways involved in cancer progression .
Anticancer Activity
Recent studies have shown that boronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] have demonstrated efficacy against prostate cancer cell lines such as PC-3 and LAPC-4 .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] | PC-3 | 15.0 | |
| Bortezomib | Multiple Myeloma | 0.5 | |
| Flutamide | LAPC-4 | 10.0 |
Antibacterial and Antiviral Activity
Boronic acids also show promise as antibacterial agents. The introduction of the boronic acid moiety has been linked to enhanced activity against resistant bacterial strains. For instance, certain derivatives have been evaluated for their ability to inhibit bacterial growth in vitro .
Table 2: Antibacterial Activity of Boronic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] | E. coli | 32 | |
| Gentamicin | E. coli | 4 |
Study on Insulin Interaction
A theoretical study investigated the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin conformation, potentially enhancing its therapeutic efficacy . This finding is particularly relevant for diabetes management.
Clinical Trials
In clinical settings, boronic acid derivatives have been tested for weight loss in patients with type 2 diabetes, showing promising results in reducing body weight and improving glycemic control . The phase 3 trials indicated significant weight loss compared to placebo controls.
Q & A
Q. Table 1: Common Synthetic Routes and Yields
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 60–75 | Purification of boronic acids | |
| Pinacol Ester Hydrolysis | 80–90 | Acid-sensitive intermediates |
Basic: How can structural and purity analysis be performed for this boronic acid?
Answer:
- Mass Spectrometry (MALDI-MS) : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to prevent boroxine formation, enabling accurate molecular weight determination .
- NMR Spectroscopy : Use B NMR to confirm boronic acid presence and F NMR for fluorine substituent analysis .
- HPLC-MS/MS : Detect trace impurities (e.g., genotoxic boronic acids) at ppm levels using validated ICH-compliant methods .
Advanced: How do non-specific interactions affect glycoprotein binding studies with this boronic acid, and how can they be mitigated?
Answer:
Q. Table 2: Selectivity Enhancement Strategies
| Condition | Binding Affinity (Glycoprotein) | Non-Specific Binding Reduction |
|---|---|---|
| Borate Buffer (pH 8.5) | High | 70% |
| Neutral pH (7.4) | Moderate | 30% |
Advanced: What experimental design principles apply to developing a fluorescence biosensor using this boronic acid?
Answer:
- Sensor Design :
- Carbon Dot Functionalization : Attach the boronic acid to carbon dots (B-CDs) via amide linkages. The 2-fluoro group enhances electron-withdrawing effects, improving binding to bacterial glycolipids .
- Diol Binding Optimization : Adjust pH to 7.4 to balance boronic acid reactivity and fluorescence stability .
- Validation : Use Gram-positive bacteria (e.g., Staphylococcus aureus) for specificity testing, with fluorescence quenching as a readout .
Q. Table 3: Biosensor Performance Metrics
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (CFU/mL) | ||
| Selectivity (Gram+ vs. Gram–) | 8:1 |
Advanced: How can contradictory data in thermal stability studies be resolved?
Answer:
Q. Table 4: Thermal Stability of Analogues
| Compound | Decomposition Onset (°C) |
|---|---|
| B-[2-Fluoro-4-(Pyrrolidinyl)] | 320 |
| B-[4-Methoxyphenyl] | 280 |
Basic: What are the key considerations for incorporating this boronic acid into drug delivery systems?
Answer:
- Targeted Delivery : Exploit diol-binding to glycosylated cell surfaces (e.g., cancer cells) for selective uptake .
- Stability : Formulate as a pinacol ester prodrug to enhance plasma stability, with enzymatic hydrolysis at the target site .
Advanced: How can MALDI-MS sequencing protocols be adapted for branched peptide boronic acids?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
